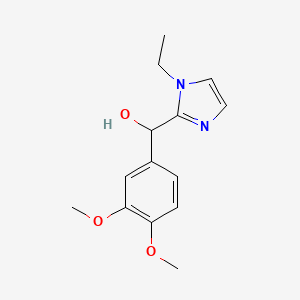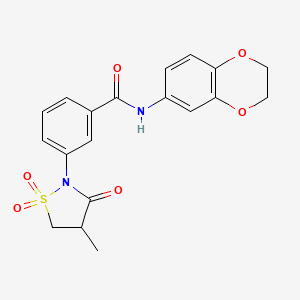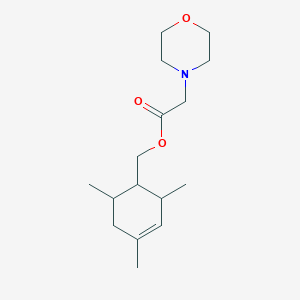
3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phosphorus-containing compound that is commonly referred to as MDPO or MDPPO. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of MDPPO is not fully understood, but it is believed to involve the formation of a phosphorane intermediate, which is responsible for the compound's fluorescence and phosphorescence properties. The compound's ability to detect ROS and oxygen is due to its sensitivity to changes in the local environment, which alter its fluorescence and phosphorescence properties.
Biochemical and Physiological Effects:
MDPPO has been shown to have low toxicity and does not exhibit significant biochemical or physiological effects in vitro or in vivo. However, the compound's potential toxicity and effects on living organisms have not been extensively studied, and further research is needed to determine its safety for use in various applications.
实验室实验的优点和局限性
MDPPO has several advantages for use in lab experiments, including its high sensitivity, selectivity, and stability. The compound's fluorescence and phosphorescence properties make it an excellent probe for detecting ROS and oxygen in biological samples. However, MDPPO has some limitations, including its potential toxicity and the need for specialized equipment for detecting its fluorescence and phosphorescence properties.
未来方向
There are several future directions for research on MDPPO, including the development of new synthetic methods for the compound, the exploration of its potential applications in catalysis and organic synthesis, and the investigation of its safety for use in various applications. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for use in detecting other analytes and biomolecules.
合成方法
MDPPO can be synthesized using different methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-2-ol with diphenylphosphoryl chloride and triethylamine. The reaction leads to the formation of 3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol, which is then oxidized using hydrogen peroxide to yield MDPPO. Other methods that have been used to synthesize MDPPO include the reaction of 2,3-dihydro-1,4-benzodioxin-2-ol with phosphorus oxychloride followed by hydrolysis and oxidation.
科学研究应用
MDPPO has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a phosphorescent probe for detecting oxygen. The compound has also been used in the development of biosensors for detecting glucose and other analytes. Additionally, MDPPO has been used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the epoxidation of olefins.
属性
IUPAC Name |
2-hydroxy-3-phenyl-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O4P/c14-18(15)13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-18/h1-9,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJWSDVLVBHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=CC=CC=C3OP2(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)


![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)


![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)